molecular formula C18H24N2O2 B7711511 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide

Cat. No.: B7711511
M. Wt: 300.4 g/mol
InChI Key: SUPWWIRTPRHCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)isobutyramide” is a complex organic compound that contains a quinoline ring and an isobutyramide group . Quinolines are aromatic compounds that are often used in the synthesis of pharmaceuticals . Isobutyramides are a type of amide and are known for their various applications in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its constituent parts: the quinoline ring and the isobutyramide group . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . Quinolines and isobutyramides can participate in a variety of reactions, including condensation, substitution, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include its degree of substitution, the presence of functional groups, and the nature of its substituents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are used as antimalarial drugs, and they work by interfering with the heme detoxification process in malaria parasites .

Properties

IUPAC Name

N-butyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-5-10-20(18(22)13(2)3)12-15-11-14-8-6-7-9-16(14)19-17(15)21/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPWWIRTPRHCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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